1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₁NO It is characterized by the presence of a pyridine ring attached to a cyclopropane ring, which is further connected to an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde typically involves the reaction of pyridine derivatives with cyclopropane carbaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where pyridine-4-methylmagnesium bromide reacts with cyclopropane-1-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Pyridin-4-ylmethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 3-position.
1-(Pyridin-2-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
Cyclopropane-1-carbaldehyde: Lacks the pyridine ring, making it less complex.
Uniqueness
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to its analogs.
Biological Activity
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine ring enhances its lipophilicity, allowing for better penetration into biological membranes and interaction with cellular receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 0.25 mg/mL |
Pseudomonas aeruginosa | 0.125 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death.
Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 10 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the pyridine ring or modifications to the cyclopropane moiety can significantly alter its potency and selectivity towards specific biological targets.
Comparative Analysis
A comparative analysis with similar compounds indicates that modifications can enhance or diminish biological activity:
Compound | Activity Type | Observed Effects |
---|---|---|
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde | Antimicrobial | Lower MIC values than the target compound |
2-(Pyridin-4-ylmethyl)cyclopropane | Anticancer | Less effective than the target compound |
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-10(3-4-10)7-9-1-5-11-6-2-9/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
OYDIWCLPDGUPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=NC=C2)C=O |
Origin of Product |
United States |
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